
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promise in various fields including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antiparkinsonian Activity
A study by Azam et al. (2009) synthesized derivatives related to the chemical , showing significant antiparkinsonian activity in mice. This suggests potential applications in Parkinson's disease treatment, highlighting neuroprotective properties (Azam, Alkskas, & Ahmed, 2009).
Synthesis for LC-MS Analysis
Liang et al. (2020) developed a stable deuterium-labeled version of a similar compound, AR-A014418, for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analyses. This indicates its use in pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).
Acetylcholinesterase Inhibition
Vidaluc et al. (1995) synthesized a series of compounds, including urea derivatives, that showed antiacetylcholinesterase activity. This implies potential applications in treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Cancer Cell Inhibition
D. Liang et al. (2020) synthesized AR-A014418, a compound similar to the one , showing potent activities against cancer cells. This suggests its potential in cancer treatment (D. Liang et al., 2020).
Anticholinesterase and Antioxidant Activities
Kurt et al. (2015) synthesized coumarylthiazole derivatives with aryl urea/thiourea groups, showing inhibitory effects on acetylcholinesterase and butyrylcholinesterase, indicating potential for treating neurodegenerative disorders (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Electrochromic Properties
Yigit et al. (2014) synthesized thiophene-based monomers, investigating the effect of chromophore units on electrochemical and spectroelectrochemical properties. This highlights potential applications in electronic and optoelectronic devices (Yigit, Udum, Güllü, & Toppare, 2014).
Synthesis of Novel Compounds
Liang-ce et al. (2016) synthesized derivatives of thiophen-2-yl compounds, indicating its utility in creating novel chemical compounds for various applications (Liang-ce, Zha, Xia, Ji, Zhang, & Cai, 2016).
Inhibitors of Rho Kinases
Pireddu et al. (2012) identified potent inhibitors of Rho-associated protein kinases, suggesting the compound's relevance in developing treatments for diseases influenced by these enzymes (Pireddu et al., 2012).
Synthesis of Imidazo[1,2-a][1,3,5]triazines
Matosiuk (1997) reported the synthesis of novel imidazo[1,2-a][1,3,5]triazines, demonstrating the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Matosiuk, 1997).
Propriétés
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-13-6-5-11(18-7-3-9-24(18,20)21)10-12(13)16-15(19)17-14-4-2-8-23-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBUNSCOYXIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

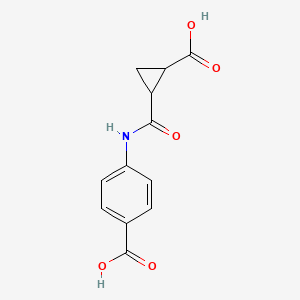
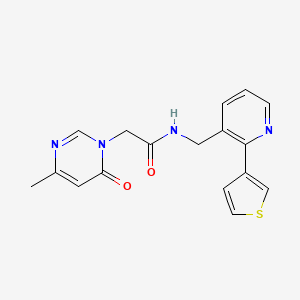
![(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3014335.png)
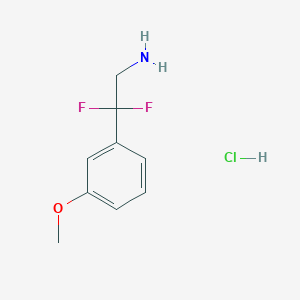

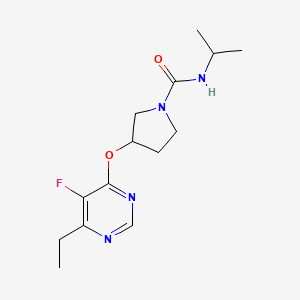
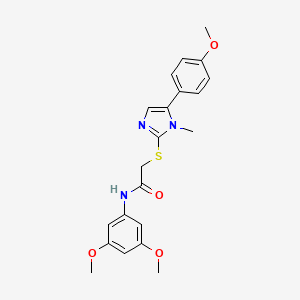


![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)
![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)